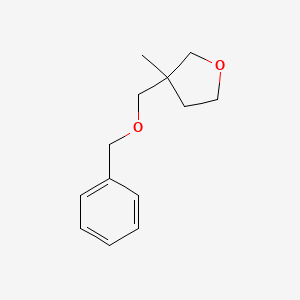

3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(phenylmethoxymethyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(7-8-14-10-13)11-15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMBVXVSNWANBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis, Structural Dynamics, and Application of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, oxygen-rich saturated heterocycles are highly prized for their ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is a specialized, sterically hindered tetrahydrofuran (THF) derivative. Featuring a quaternary stereocenter at the C3 position, this molecule provides immense conformational rigidity and acts as a robust scaffold for complex drug development. This whitepaper dissects the structural profiling, mechanistic synthesis via internal transetherification, and downstream utility of this critical intermediate.

Physicochemical and Structural Profiling

The architecture of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran consists of a saturated five-membered THF ring substituted at the 3-position with both a methyl group and a benzyloxymethyl ether linkage. The quaternary C3 carbon eliminates the possibility of epimerization at this center, ensuring that downstream derivatives maintain strict stereochemical integrity. The benzyl ether serves a dual purpose: it acts as a stable protecting group during harsh synthetic steps and provides a lipophilic moiety that can be utilized in structure-activity relationship (SAR) studies.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Significance |

| CAS Number | 159890-96-7 | Unique identifier for the racemic mixture. |

| Molecular Formula | C₁₃H₁₈O₂[1] | Indicates a high degree of saturation, favorable for API solubility. |

| Molecular Weight | 206.28 g/mol | Low molecular weight allows for significant downstream elaboration. |

| Hydrogen Bond Acceptors | 2 | Enhances aqueous solubility and target protein binding affinity. |

| Rotatable Bonds | 4 | Provides moderate flexibility while the THF core maintains rigidity. |

Mechanistic Synthesis: The Oxetane-to-Tetrahydrofuran Ring Expansion

The most elegant and high-yielding route to synthesize 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran involves the catalytic ring expansion of 3-(2-Benzyloxyethyl)-3-methyl-oxetane . This transformation is a classic example of an internal transetherification driven by the relief of ring strain[2].

The Causality of the Mechanism

Oxetanes possess significant ring strain (approximately 26 kcal/mol) due to bond angle compression. When treated with a strong Lewis acid such as boron trifluoride etherate (BF₃•OEt₂), the oxetane oxygen becomes coordinated, drastically increasing its electrophilicity[2].

Because the molecule contains a pendant benzyloxy group, the ether oxygen is positioned perfectly to act as an internal nucleophile. It attacks the adjacent oxetane carbon (C2 or C4) in an intramolecular Sₙ2 fashion. This attack breaks the strained 4-membered ring and forms a 5-membered cyclic oxonium intermediate. Subsequently, the newly liberated, BF₃-complexed alkoxide (from the original oxetane) acts as a nucleophile, attacking the benzyl group of the oxonium ion. This second Sₙ2 displacement transfers the benzyl group from the ring oxygen to the exocyclic oxygen, neutralizing the charge and yielding the final THF architecture[2].

Mechanistic pathway of BF3-catalyzed oxetane ring expansion to tetrahydrofuran.

Protocol 1: BF₃•OEt₂ Catalyzed Internal Transetherification

This protocol is a self-validating system; the disappearance of the highly polar oxetane spot on TLC confirms the completion of the ring expansion.

-

Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 3-(2-Benzyloxyethyl)-3-methyl-oxetane (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The addition of BF₃•OEt₂ is highly exothermic; cooling prevents the premature, uncontrolled polymerization of the oxetane monomer.

-

Catalyst Addition: Add BF₃•OEt₂ (0.5 mmol, 5 mol%) dropwise via a gas-tight syringe over 5 minutes.

-

Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) for an additional 2 hours.

-

Quenching & Validation: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). The neutralization of the Lewis acid halts the reaction. Extract the aqueous layer with DCM (2 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure product.

Scaffold Deprotection and Drug Development Utility

In drug discovery, the benzyl ether is often utilized as a temporary masking group. To functionalize the C3 position further, the benzyl group must be removed to reveal the primary alcohol, (3-methyltetrahydrofuran-3-yl)methanol .

The Causality of Hydrogenolysis

While benzyl ethers can be cleaved using strong Lewis acids (e.g., BBr₃), such harsh conditions risk opening the acid-sensitive THF ring. Therefore, catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the gold standard. The Pd metal adsorbs the benzylic C-O bond, and the insertion of hydrogen gas selectively cleaves it, releasing toluene as a volatile, easily removable byproduct.

Workflow for the catalytic hydrogenolysis and downstream utilization of the THF scaffold.

Protocol 2: Catalytic Hydrogenolysis of the Benzyl Ether

-

Setup: Dissolve 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran (5.0 mmol) in HPLC-grade methanol (25 mL) in a heavy-walled hydrogenation flask.

-

Catalyst Introduction: Carefully add 10% Pd/C (50 mg). Causality: Pd/C is pyrophoric when dry. It must be added to the solvent under an inert atmosphere (N₂) to prevent the ignition of methanol vapors.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Pressurize the vessel to 1 atm (balloon) or 3 atm (Parr shaker) of H₂.

-

Agitation: Shake or stir vigorously at room temperature for 12 hours.

-

Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (15 mL).

-

Concentration: Evaporate the solvent under reduced pressure to afford the pure primary alcohol.

Analytical Characterization

To verify the structural integrity of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The distinct chemical environment of the quaternary C3 carbon results in highly specific splitting patterns.

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |

| 7.25 – 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl ether group. |

| 4.50 | Singlet (s) | 2H | Benzylic CH₂; deshielded by the adjacent ether oxygen and aromatic ring. |

| 3.70 – 3.90 | Multiplet (m) | 2H | THF C5-H₂; deshielded by the adjacent ring oxygen. |

| 3.50 – 3.65 | Multiplet (m) | 2H | THF C2-H₂; deshielded by the ring oxygen, exhibits diastereotopic splitting due to the adjacent chiral C3 center. |

| 3.35 | AB Quartet (ABq) | 2H | Exocyclic C3-CH₂-O; diastereotopic protons split by each other due to the rigid quaternary center. |

| 1.60 – 1.90 | Multiplet (m) | 2H | THF C4-H₂; aliphatic protons furthest from the deshielding oxygen atoms. |

| 1.10 | Singlet (s) | 3H | C3-CH₃; sharp singlet confirming the presence of the quaternary methyl group. |

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. 3

-

Sigma-Aldrich. (n.d.). Methyl tetrahydrofuran. Sigma-Aldrich Catalog.

-

Fisher Scientific. (n.d.). eMolecules Pharmablock / 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran. Fisher Scientific Catalog. 1

Sources

An In-depth Technical Guide to 3-((Benzyloxy)methyl)-3-methyltetrahydrofuran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to participate in hydrogen bonding interactions make it a valuable scaffold in medicinal chemistry. When further functionalized, the THF core can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. This guide focuses on a specific derivative, 3-((benzyloxy)methyl)-3-methyltetrahydrofuran , a compound of interest in drug discovery and organic synthesis.

This document provides a comprehensive overview of the chemical identity, physicochemical properties, a detailed synthetic protocol, and potential applications of 3-((benzyloxy)methyl)-3-methyltetrahydrofuran. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and complex organic molecules.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and common synonyms for the title compound.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 3-((Benzyloxy)methyl)-3-methyltetrahydrofuran .

Synonyms

In scientific literature and chemical supplier catalogs, this compound may also be referred to as:

-

3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties, as well as its potential hazards, is crucial for its safe handling, storage, and application in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of 3-((benzyloxy)methyl)-3-methyltetrahydrofuran are summarized in the table below.

| Property | Value | Source |

| CAS Number | 159890-96-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Physical Form | Liquid / Oil | [1][2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Refrigerator | [1][2] |

Safety Information

Based on available data, 3-((benzyloxy)methyl)-3-methyltetrahydrofuran is classified with the following hazard and precautionary statements:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2]

-

Precautionary Statements: P264, P280, P305+P351+P338, P313, P337[1]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Synthesis of 3-((Benzyloxy)methyl)-3-methyltetrahydrofuran

The synthesis of 3-((benzyloxy)methyl)-3-methyltetrahydrofuran can be logically approached in a two-step sequence. The first step involves the creation of the core structure, 3-hydroxymethyl-3-methyltetrahydrofuran, which serves as the immediate precursor. The second step is the protection of the primary alcohol with a benzyl group, a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the hydroxyl group.

Retrosynthetic Analysis

A retrosynthetic analysis provides a logical disconnection approach to designing the synthesis, starting from the target molecule and working backward to simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of 3-((benzyloxy)methyl)-3-methyltetrahydrofuran.

Step 1: Synthesis of (3-Methyltetrahydrofuran-3-yl)methanol

The synthesis of the key intermediate, (3-methyltetrahydrofuran-3-yl)methanol, can be achieved through the reaction of a Grignard reagent with a suitable lactone. This approach allows for the direct installation of the methyl and hydroxymethyl groups at the 3-position of the tetrahydrofuran ring.

Reaction:

The addition of methylmagnesium bromide to γ-butyrolactone results in a ring-opening addition, which, upon intramolecular cyclization, is expected to yield the desired tertiary alcohol. However, a more controlled and reported method involves the reduction of a pre-formed 3-substituted lactone or carboxylic acid. A plausible route involves the reduction of tetrahydrofuran-3-carboxylic acid to 3-(hydroxymethyl)tetrahydrofuran, followed by methylation. A more direct route starts from 3-methyl-3-oxetanemethanol, which can undergo ring expansion.

For the purpose of this guide, we will detail a robust method involving the reduction of a carboxylic acid, which is a common and well-documented transformation.

Experimental Protocol: Reduction of Tetrahydrofuran-3-carboxylic acid

This protocol outlines the reduction of Tetrahydrofuran-3-carboxylic acid to (3-hydroxymethyl)tetrahydrofuran. The subsequent methylation step is complex; therefore, a more direct synthesis of the methylated precursor is often preferred. A practical alternative is the use of commercially available (3-Methyloxolan-3-yl)methanol. For the sake of demonstrating a complete synthetic pathway from simpler precursors, we will outline the reduction of a carboxylic acid.

-

Materials:

-

Tetrahydrofuran-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃-THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Celite

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium aluminum hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Tetrahydrofuran-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Slowly and cautiously add ethyl acetate to quench the excess LiAlH₄.

-

Carefully add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture through a pad of celite and wash the filter cake with THF.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (tetrahydrofuran-3-yl)methanol.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture in the air. An inert atmosphere prevents its decomposition and ensures the reaction proceeds efficiently and safely.

-

Anhydrous Solvent: The use of anhydrous THF is critical to prevent the quenching of the LiAlH₄ reagent by water.

-

Controlled Addition at 0 °C: The reaction of LiAlH₄ with the carboxylic acid is highly exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent a dangerous temperature increase.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reduction to completion.

-

Quenching: The quenching process with ethyl acetate and then aqueous solutions is a standard and safe method to neutralize the highly reactive excess LiAlH₄.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide. In this step, the hydroxyl group of (3-methyltetrahydrofuran-3-yl)methanol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Reaction Workflow Diagram:

Caption: Workflow for the Williamson Ether Synthesis.

Experimental Protocol:

-

Materials:

-

(3-Methyltetrahydrofuran-3-yl)methanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (3-methyltetrahydrofuran-3-yl)methanol (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-((benzyloxy)methyl)-3-methyltetrahydrofuran.

-

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide without competing in the subsequent substitution reaction.

-

Anhydrous THF: As with the previous step, the use of an anhydrous solvent is crucial to prevent the reaction of NaH with water.

-

Benzyl Bromide: Benzyl bromide is an excellent electrophile for SN2 reactions due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of bromide.

-

Aqueous Workup: The workup with ammonium chloride quenches any remaining reactive species, and the extraction isolates the desired organic product from the aqueous phase and inorganic salts.

-

Column Chromatography: This purification technique is essential to separate the final product from any unreacted starting materials or byproducts.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 3-((benzyloxy)methyl)-3-methyltetrahydrofuran is not extensively reported in publicly available literature, its structural components—the substituted tetrahydrofuran ring and the benzyloxy moiety—are well-represented in a variety of bioactive molecules. This suggests its potential as a valuable building block in medicinal chemistry.

The Tetrahydrofuran Scaffold in Pharmaceuticals

The tetrahydrofuran ring is a key structural feature in numerous FDA-approved drugs and clinical candidates. Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. Substituted tetrahydrofurans have been designed and synthesized as ligands for a range of therapeutic targets, including HIV-1 protease.

The Role of the Benzyloxy Moiety

The benzyloxy group is a common pharmacophore in medicinal chemistry. It can engage in various non-covalent interactions with biological targets, including van der Waals forces and π-stacking. The benzyloxy moiety has been identified as a key feature in the design of inhibitors for enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.

Inferred Potential Applications

Given the prevalence of both the substituted tetrahydrofuran and benzyloxy motifs in bioactive compounds, 3-((benzyloxy)methyl)-3-methyltetrahydrofuran represents a promising scaffold for the development of novel therapeutic agents. Its potential utility lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules targeting a variety of diseases. The combination of a rigid heterocyclic core with a flexible, lipophilic benzyloxy group provides a framework that can be further elaborated to optimize interactions with specific biological targets.

Conclusion

3-((Benzyloxy)methyl)-3-methyltetrahydrofuran is a synthetically accessible molecule with significant potential as a building block in drug discovery and organic synthesis. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and a plausible, well-rationalized synthetic pathway. The structural features of this compound suggest its utility in the design of novel molecules with potential therapeutic applications. The protocols and information presented herein are intended to empower researchers to safely and effectively utilize this compound in their scientific endeavors.

References

Sources

Strategic Deployment of Benzyl-Protected Tetrahydrofuran Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

As a foundational scaffold in a multitude of biologically active molecules, the tetrahydrofuran (THF) ring is a privileged structure in medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its utility in creating molecules with favorable pharmacological properties.[1][2][3] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the strategic use of benzyl-protected tetrahydrofuran derivatives—a critical class of intermediates that enables the synthesis of complex, high-value therapeutic agents. We will delve into the causality behind synthetic choices, present actionable protocols, and examine case studies where this chemical strategy has been pivotal.

The Tetrahydrofuran Motif: A Privileged Scaffold

The five-membered THF ring is more than a simple cyclic ether; it is a versatile structural element that can significantly influence a molecule's biological activity and pharmacokinetic profile. Its ability to act as a hydrogen bond acceptor and its defined three-dimensional structure allow it to engage in specific, high-affinity interactions with biological targets.[4][5] Substituted tetrahydrofurans are core components of numerous natural products, including antitumor annonaceous acetogenins and various lignans, demonstrating their evolutionary selection for biological relevance.[1][3][6] This has inspired medicinal chemists to incorporate the THF motif into a wide range of therapeutics, from antiviral agents to kinase inhibitors.[2][7][8]

The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs for a variety of diseases, including the antiretroviral drug Darunavir and the anticancer agent Eribulin.[2][3][8] The success of these drugs is often attributed to the THF moiety's ability to form crucial interactions within the enzyme's active site, enhancing potency and selectivity.[9][10]

The Benzyl Group: A Robust and Versatile Protecting Group

In the multistep synthesis of complex molecules, the strategic use of protecting groups is essential to mask reactive functional groups while other parts of the molecule are modified.[11][12] The benzyl (Bn) group is a widely employed protecting group for alcohols (as benzyl ethers) due to its ideal balance of stability and reactivity.[13][14][15]

Key Advantages of Benzyl Protection:

-

Stability: Benzyl ethers are stable across a wide range of reaction conditions, including strongly basic, nucleophilic, and mildly acidic environments.[16] This robustness allows for extensive chemical modifications on other parts of the molecule without premature cleavage of the protecting group.

-

Orthogonality: The benzyl group's removal conditions, primarily catalytic hydrogenolysis, are orthogonal to many other protecting groups (e.g., silyl ethers, trityl groups), enabling selective deprotection sequences in complex syntheses.[17][18]

-

Reliable Cleavage: Catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) is a highly efficient and clean method for debenzylation, yielding the free alcohol and toluene, which is easily removed.[14][18] Alternative methods, such as oxidative cleavage with DDQ, are available for substrates sensitive to hydrogenation.[14][19]

The choice to use a benzyl group is therefore a strategic one, predicated on its reliability and compatibility with a broad array of synthetic transformations common in drug discovery campaigns.

Synthesis of Benzyl-Protected Tetrahydrofuran Building Blocks

The construction of substituted tetrahydrofurans, particularly with defined stereochemistry, is a critical challenge in organic synthesis. The benzyl group is often incorporated early to protect a hydroxyl group on a precursor that is then cyclized or on the THF ring itself before further elaboration.

Common Synthetic Strategies:

-

Intramolecular SN2 Cyclization: A classical and reliable method involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate).[6] Protecting the hydroxyl group as a benzyl ether early in the synthesis can prevent unwanted side reactions.

-

Palladium-Catalyzed Reactions: Modern methods often employ palladium catalysis to construct the THF ring with high stereoselectivity. For instance, the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides can afford trans-2,5-disubstituted tetrahydrofurans with excellent diastereoselectivity.[1][20]

-

Electrophilic Cyclization: Oxonium ion intermediates can be trapped intramolecularly to form the THF ring.[21] The stereochemical outcome is often directed by existing stereocenters on the acyclic precursor, which may themselves be derived from chiral pool starting materials with benzyl-protected hydroxyls.

The choice of synthetic route depends heavily on the desired substitution pattern and stereochemistry of the final THF derivative.

Case Study: HIV-1 Protease Inhibitors

The development of HIV-1 protease inhibitors represents a landmark achievement in medicinal chemistry, and THF derivatives are at the heart of some of the most successful drugs. The bis-tetrahydrofuran (bis-THF) ligand of Darunavir is a prime example of how this scaffold can be used to achieve picomolar potency.[8][10]

The synthesis of these crucial P2 ligands often relies on benzyl protection. For example, the synthesis of functionalized THF derivatives for protease inhibitors can start from optically active precursors where hydroxyl groups are protected as benzyl ethers.[5] This protection allows for chemical transformations like ozonolysis, reduction, and alkylation on other parts of the molecule.[5] The benzyl group is then removed in a late-stage step to unmask the hydroxyl group, which is critical for forming hydrogen bond interactions with the backbone of the protease enzyme, a key strategy for overcoming drug resistance.[4][9]

Experimental Protocols

The following protocols are provided as a self-validating system, representing standard, field-proven methodologies for the protection and deprotection of hydroxyl-functionalized tetrahydrofuran derivatives.

This protocol describes the protection of a primary or secondary alcohol on a THF scaffold using benzyl bromide and sodium hydride.

Materials:

-

Hydroxytetrahydrofuran derivative (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the hydroxytetrahydrofuran derivative (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl-protected tetrahydrofuran derivative.[22][23]

This protocol describes the cleavage of a benzyl ether to reveal the free alcohol using palladium-catalyzed hydrogenation.

Materials:

-

Benzyl-protected tetrahydrofuran derivative (1.0 eq)

-

Palladium on carbon (10% Pd/C), 5-10 mol%

-

Ethanol or Ethyl Acetate (hydrogenation-grade solvent)

-

Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

-

Celite®

Procedure:

-

Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a flask appropriate for hydrogenation.

-

Carefully add the 10% Pd/C catalyst (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Maintain the reaction under a positive pressure of hydrogen (typically 1 atm from a balloon) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until all starting material is consumed.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can often be used without further purification.[14][18]

Comparative Data

The strategic selection of protecting groups is paramount. The table below compares the benzyl group with another common alcohol protecting group, the tert-butyldimethylsilyl (TBDMS) group, to highlight the causality behind these choices.

| Feature | Benzyl (Bn) Group | tert-Butyldimethylsilyl (TBDMS) Group | Rationale for Choice |

| Stability | Stable to most acids/bases, fluorides, mild oxidants/reductants.[13] | Stable to bases, mild aqueous acid. Labile to strong acid and fluoride sources. | Bn is preferred for syntheses involving fluoride reagents or acidic conditions that might cleave a silyl ether. |

| Introduction | Basic conditions (NaH, BnBr).[14] | Mild basic conditions (imidazole, TBDMSCl). | TBDMS is often easier to introduce under milder conditions for sensitive substrates. |

| Cleavage | Catalytic hydrogenolysis (H₂/Pd-C).[18] | Fluoride ion (TBAF) or acidic hydrolysis. | The methods are orthogonal. Bn is removed when substrate is stable to reduction. TBDMS is removed when hydrogenation is undesirable (e.g., presence of alkenes). |

| Steric Hindrance | Moderate. | High. | TBDMS can be used for selective protection of less-hindered primary alcohols over secondary ones. |

Conclusion

Benzyl-protected tetrahydrofuran derivatives are not merely synthetic intermediates; they are strategic assets in the design and synthesis of complex, high-potency drugs. The robustness of the benzyl protecting group allows for intricate molecular construction, while the privileged nature of the THF scaffold provides a proven framework for effective interaction with biological targets. Understanding the interplay between the protecting group strategy and the final application is crucial for any medicinal chemist aiming to translate a synthetic concept into a viable clinical candidate. The deliberate and informed application of these building blocks will continue to fuel innovation in drug discovery across a wide spectrum of therapeutic areas.

References

-

Wolfe, J. P., & Rossi, M. A. (n.d.). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC. National Institutes of Health. [Link]

-

Wolfe, J. P., & Hay, M. B. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. National Institutes of Health. [Link]

-

Kalesse, M., et al. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

-

Hsieh, H.-W., & Cheng, C.-H. (2007). Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. [Link]

-

Sain, B., & Thyagarajan, G. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Synthetic Communications. [Link]

-

Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett. [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2024). Tetrahydrofuran (THF): a highly efficient solvent with wide applications. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

-

Rahim, M. A., et al. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters. [Link]

-

EME. (2018). Medical Application Of Tetrahydrofuran(THF). [Link]

-

Fernández-Peña, L., et al. (n.d.). The tetrahydrofuran motif in polyketide marine drugs. UVaDOC. [Link]

-

R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. [Link]

-

Iida, A., et al. (n.d.). Use of the Benzyl Mesylate for the Synthesis of Tetrahydrofuran Lignan: Syntheses of 7,8-trans, 70,80-trans. Chemical and Pharmaceutical Bulletin. [Link]

-

Wikipedia. (n.d.). Benzyl group. [Link]

-

ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Ghosh, A. K., et al. (n.d.). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions - PMC. National Institutes of Health. [Link]

-

Shang, R., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC. National Institutes of Health. [Link]

-

Unknown. (n.d.). Protecting groups in organic synthesis + H2O. [Link]

-

Ghosh, A. K., et al. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC. National Institutes of Health. [Link]

-

Iron Trichloride-Mediated Cascade Reaction of Aminosugar Derivatives for the Synthesis of Fused Tetrahydroisoquinoline–Tetrahydrofuran Systems - PMC. (n.d.). [Link]

Sources

- 1. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mazams.weebly.com [mazams.weebly.com]

- 13. Benzyl group - Wikipedia [en.wikipedia.org]

- 14. Benzyl Ethers [organic-chemistry.org]

- 15. Benzyl (Bn) Type | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 16. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 17. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 20. organic-chemistry.org [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Iron Trichloride-Mediated Cascade Reaction of Aminosugar Derivatives for the Synthesis of Fused Tetrahydroisoquinoline–Tetrahydrofuran Systems - PMC [pmc.ncbi.nlm.nih.gov]

Architecting the Future of Therapeutics: A Technical Guide to Chiral Building Blocks in Nucleoside Analog Synthesis

Executive Summary: The Causality of Chirality

Nucleoside analogs (NAs) remain the cornerstone of modern antiviral and antineoplastic pharmacopeia. From the foundational success of AZT to the modern deployment of Remdesivir and Sofosbuvir, the therapeutic efficacy of these molecules is intrinsically linked to their stereochemistry. The human cellular machinery—specifically viral polymerases versus host mitochondrial DNA polymerases—exhibits profound stereospecificity.

As synthetic chemists, our primary challenge is not merely assembling the nucleobase and the sugar moiety, but controlling the absolute and relative stereochemistry at the highly reactive anomeric center (C1') and the surrounding chiral nodes (C2', C3', C4', C5'). This whitepaper provides an in-depth mechanistic analysis of chiral building block selection, stereoselective glycosylation strategies, and self-validating experimental protocols essential for the robust synthesis of nucleoside analogs.

Core Chiral Scaffolds & Strategic Selection

The selection of the chiral building block dictates the entire synthetic trajectory. We categorize these blocks into three distinct strategic pools:

-

D-Ribose and 2-Deoxy-D-Ribose Derivatives (The Chiral Pool): The most direct approach for natural stereochemistry. The causality of using highly protected D-ribofuranose derivatives lies in leveraging neighboring group participation (anchimeric assistance) to dictate

-anomeric selectivity during glycosylation. -

L-Nucleoside Scaffolds: Unnatural L-enantiomers (e.g., Lamivudine, Emtricitabine) have revolutionized HIV and HBV treatment. The logic here is biological: L-nucleosides are often recognized by viral reverse transcriptases but ignored by human mitochondrial DNA polymerase

, drastically reducing clinical toxicity. -

Acyclic and Carbocyclic Scaffolds: Replacing the oxygen atom in the furanose ring with a methylene group (e.g., Entecavir, Abacavir) or utilizing acyclic chiral chains (e.g., Tenofovir) prevents hydrolytic cleavage by cellular phosphorylases, increasing the drug's half-life.

Table 1: Quantitative Comparison of Chiral Building Blocks & Stereoselectivity

| Chiral Building Block | Target Analog Class | Key Protecting Group Strategy | Typical | Yield (%) |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl- | Standard Ribonucleosides | 2-O-Benzoyl (Anchimeric) | < 1 : 99 | 85 - 92 |

| 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl- | 2'-Deoxynucleosides | None (Direct SN2 displacement) | 40 : 60 (Requires separation) | 60 - 75 |

| L-Menthol derived 1,3-oxathiolane | L-Nucleosides (Lamivudine) | Chiral Auxiliary (Menthol) | < 5 : 95 | 78 - 84 |

| Vince Lactam (Carbocyclic) | Carbocyclic NAs (Abacavir) | Boc / Benzyl protection | N/A (Ring-opening) | 70 - 80 |

Mechanistic Pathways: The Vorbrüggen Glycosylation

The industry standard for coupling a chiral sugar building block with a nucleobase is the Vorbrüggen glycosylation, a highly optimized modification of the classic Hilbert-Johnson reaction[1].

The Causality of the Mechanism: Why do we use silylated bases and Lewis acids? A natural nucleobase is highly polar and poorly soluble in organic solvents. By treating the nucleobase with N,O-bis(trimethylsilyl)acetamide (BSA), we transiently mask the polar hydrogen-bond donors with lipophilic trimethylsilyl (TMS) groups, rendering the base soluble in solvents like dichloroethane (DCE) or acetonitrile.

Simultaneously, a Lewis acid (typically TMSOTf or SnCl

Fig 1: Mechanistic workflow of the stereoselective Vorbrüggen Glycosylation.

Experimental Protocol: Self-Validating Vorbrüggen Synthesis

To ensure E-E-A-T principles, the following protocol for the synthesis of a standard

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose (Chiral Donor) -

Uracil (Nucleobase)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Silylation of the Nucleobase:

-

Action: Suspend Uracil (1.2 eq) in anhydrous DCE under an argon atmosphere. Add BSA (2.5 eq) dropwise at room temperature. Heat the suspension to 60°C for 30 minutes.

-

Causality: BSA transfers TMS groups to the oxygen/nitrogen atoms of uracil.

-

Validation Checkpoint: The cloudy suspension will become a completely clear, homogeneous solution. If the solution remains cloudy, moisture has compromised the BSA. Do not proceed.

-

-

Activation and Glycosylation:

-

Action: Cool the clear silylated base solution to 0°C. Add the chiral sugar donor (1.0 eq) dissolved in DCE. Dropwise, add TMSOTf (1.2 eq). Stir for 10 minutes at 0°C, then warm to room temperature and stir for 2 hours.

-

Causality: TMSOTf acts as the Lewis acid, generating the oxocarbenium ion. The low initial temperature controls the exothermic activation, preventing degradation of the sugar ring.

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The sugar donor spot (visualized by UV and

charring) should completely disappear, replaced by a slower-moving, UV-active product spot.

-

-

Quenching and Workup:

-

Action: Quench the reaction by adding saturated aqueous

slowly at 0°C. Extract with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over -

Causality:

neutralizes the highly corrosive TMSOTf and hydrolyzes any remaining TMS groups on the nucleobase, revealing the final protected nucleoside.

-

-

Stereochemical Validation:

-

Action: Analyze the crude product via

H NMR. -

Validation Checkpoint: Look at the anomeric proton (H1') signal. A pure

-anomer will typically show a doublet with a coupling constant (

-

Advanced Strategies: Prodrugs and Unnatural Scaffolds

Once the chiral core is synthesized, modern drug development often requires further modification to bypass cellular resistance mechanisms. The conversion of nucleosides into phosphoramidate prodrugs (ProTides) is a critical step[3]. Because the first phosphorylation step inside the cell is often rate-limiting, delivering a pre-phosphorylated chiral analog directly into the cell drastically increases efficacy[3].

The decision-making process for selecting a chiral building block and subsequent modifications is highly systematic:

Fig 2: Strategic decision tree for chiral building block selection and prodrug formulation.

Conclusion

The synthesis of nucleoside analogs is an exercise in absolute precision. The causality of every reagent—from the anchimeric assistance provided by a 2-O-benzoyl group to the transient solubility granted by BSA—must be thoroughly understood by the synthetic chemist. As we move toward more complex therapeutics, including ProTides and base-modified analogs, mastering the stereoselective manipulation of these chiral building blocks remains the fundamental barrier to entry for novel drug discovery.

References

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews Source: acs.org URL:[Link]

-

Frustrated Lewis Acid-Catalyzed C–N Coupling for the Stereoselective Synthesis of Nucleoside Analogs Source: scilit.com (Journal of Organic Chemistry, 2025) URL:[Link]

-

Process development for the synthesis at industrial scale of active pharmaceutical ingredients Source: uab.cat (Universitat Autònoma de Barcelona) URL:[Link]

Sources

Solvation Thermodynamics and Empirical Solubility Profiling of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Molecule: 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran (CAS: 159890-96-7)

Structural Causality and Solvation Thermodynamics

Understanding the solubility profile of a specialized organic building block requires deconstructing its molecular architecture. 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is a sterically hindered, protected ether widely utilized in complex organic synthesis and pharmaceutical development. Its solubility behavior is dictated by three distinct structural motifs:

-

The Tetrahydrofuran (THF) Core: The cyclic ether oxygen acts as a localized Lewis base and hydrogen-bond acceptor. Unsubstituted THF is miscible with water due to its moderate polarity (dielectric constant of 7.6) and H-bonding capabilities[1]. However, in this molecule, the THF core is heavily substituted, significantly dampending its aqueous miscibility.

-

The C3-Methyl Group: The introduction of a methyl group at the C3 position introduces steric bulk and increases the overall lipophilicity of the ring, similar to the behavior observed in 2-methyltetrahydrofuran, which exhibits limited water solubility compared to standard THF[2].

-

The Benzyloxymethyl Appendage: This is the primary driver of the molecule's solvation thermodynamics. Benzyl ethers are highly hydrophobic, aromatic moieties characterized by strong dispersion forces and

stacking capabilities. They are practically insoluble in water but exhibit profound miscibility in organic solvents such as chloroform, diethyl ether, and ethanol[3].

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles of structurally analogous benzyl ethers and substituted THFs, the quantitative solubility profile of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is summarized below.

| Solvent Class | Representative Solvent | Polarity Index ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Aromatic Hydrocarbons | Toluene | 2.4 | > 500 (Miscible) | |

| Halogenated Solvents | Dichloromethane (DCM) | 3.1 | > 500 (Miscible) | Dipole-dipole, high polarizability |

| Ethers | Diethyl Ether / THF | 2.8 / 4.0 | > 500 (Miscible) | "Like-dissolves-like", dipole-dipole |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | > 250 | Dipole-dipole interactions |

| Aliphatic Hydrocarbons | Hexanes | 0.1 | > 100 | Van der Waals / London dispersion |

| Alcohols | Methanol / Ethanol | 5.1 / 5.2 | 50 - 100 | H-bond donation from solvent to ether |

| Aqueous | Water / Buffers | 10.2 | < 0.1 (Practically Insoluble) | Hydrophobic exclusion |

Self-Validating Experimental Protocol: Organic Shake-Flask Method

Standard OECD/FDA shake-flask methodologies are typically designed for aqueous systems[4][5]. When determining the solubility of a lipophilic compound in volatile organic solvents, the protocol must be heavily modified to prevent solvent evaporation, which would artificially inflate the calculated concentration.

Step-by-Step Methodology

-

Hermetic Preparation: Select high-purity (HPLC-grade) organic solvents. Dispense 5.0 mL of the target solvent into 10 mL amber borosilicate glass vials. The use of amber glass prevents potential UV-induced degradation of the benzyl ether.

-

Solute Saturation: Add 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran to the solvent until a visible excess remains (indicating saturation). Seal the vials immediately with PTFE-lined screw caps to establish a hermetic seal against solvent volatilization.

-

Isothermal Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to

at 150 RPM. -

Self-Validation (Equilibrium Confirmation): To ensure true thermodynamic equilibrium has been reached, prepare duplicate vials. Sample one set at 24 hours and the second set at 48 hours[4][6]. If the concentration variance between the 24h and 48h samples is

, equilibrium is validated. -

Phase Separation: Centrifuge the vials at 10,000 RPM for 15 minutes at

to pellet the undissolved solute. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Choice: PTFE is mandatory; standard PES or Nylon filters will dissolve or swell in aggressive solvents like DCM or THF, ruining the sample. -

Analytical Quantification: Dilute the filtered supernatant into the linear dynamic range of the analytical instrument. Quantify using HPLC-UV (monitoring the benzyl chromophore at

) or GC-FID (ideal for volatile organic matrices).

Workflow Visualization

Workflow for the empirical determination of organic solvent solubility.

Applications in Drug Development & Organic Synthesis

The distinct solubility profile of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran dictates its handling and utility in downstream chemical workflows:

-

Liquid-Liquid Extraction (LLE): Because the molecule is highly soluble in EtOAc and DCM but practically insoluble in water, it can be quantitatively recovered from aqueous reaction mixtures via standard aqueous workups. Partitioning into the organic layer is highly favored.

-

Chromatographic Purification: The high lipophilicity of the benzyl ether and methyl groups means the compound will elute rapidly on normal-phase silica gel. A non-polar solvent system, such as a 9:1 to 4:1 gradient of Hexanes:Ethyl Acetate, is optimal for maintaining a functional retention factor (

). -

Deprotection Workflows: The benzyl ether is a robust protecting group, stable to basic and mildly acidic conditions. When deprotection is required to yield the free alcohol, catalytic hydrogenolysis (e.g.,

with Pd/C) is employed. The molecule's high solubility in alcohols (Methanol/Ethanol) or EtOAc makes these solvents ideal matrices for homogeneous hydrogenation reactions.

References

-

Ataman Kimya - Benzyl Ether Chemical Properties and Solubility in Organic Solvents. URL: [Link]

-

Wikipedia - 2-Methyltetrahydrofuran: Structures, Properties, and Solvation. URL:[Link]

-

Universitat de Barcelona (UB.edu) - Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods. URL:[Link]

-

ResearchGate - Equilibrium Solubility Studies: Step-by-Step Shake Flask Method. URL:[Link]

Sources

Physicochemical Characterization of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran: Molecular Weight, Density, and Process Implications

Executive Summary

In modern drug development and process chemistry, the precise physicochemical characterization of synthetic building blocks is non-negotiable. 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran (CAS: 159890-96-7) is a highly specialized intermediate utilized for introducing lipophilic, sterically hindered moieties into Active Pharmaceutical Ingredients (APIs). Because this compound presents as a liquid at standard ambient temperature and pressure , understanding its exact molecular weight and empirically determining its density are critical for both pharmacokinetic modeling (e.g., Lipinski's Rule of 5) and volumetric reactor scaling during Good Manufacturing Practice (GMP) synthesis.

This technical guide dissects the structural causality behind its physical properties and provides a self-validating protocol for accurate density measurement.

Chemical Identity and Structural Causality

The architectural core of 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran consists of a polar, hydrogen-bond-accepting tetrahydrofuran (THF) ring, substituted at the quaternary 3-position with both a methyl group and a benzyloxymethyl ether.

-

Lipophilicity vs. Polarity: The benzyl ether tail provides significant lipophilicity and metabolic stability, while the THF oxygen ensures the molecule retains enough polarity to interact with aqueous biological targets.

-

Steric Hindrance: The quaternary carbon at the 3-position restricts the rotational freedom of the benzyloxymethyl group, locking the molecule into specific conformations that are highly valuable for target-binding affinity in medicinal chemistry.

Quantitative Data Summary

To ensure stoichiometric precision, the following physicochemical parameters must be integrated into all batch records.

| Property | Value | Source / Validation Method |

| Chemical Name | 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran | IUPAC Nomenclature |

| CAS Registry Number | 159890-96-7 | Commercial Specifications |

| Molecular Formula | C₁₃H₁₈O₂ | Elemental Analysis |

| Molecular Weight | 206.285 g/mol | LC-MS / HRMS 1 |

| Physical State | Liquid (at 25°C) | Visual Inspection []() |

| Purity Standard | ≥ 97% | HPLC / GC-FID |

| Storage Temperature | Refrigerator (2-8°C) | Stability Profiling |

The Strategic Role of Molecular Weight in Drug Design

The molecular weight of 206.285 g/mol 1 is a critical parameter for medicinal chemists. According to Lipinski's Rule of 5, an orally bioavailable drug should ideally possess a molecular weight below 500 Da.

By incorporating this THF-derivative as a scaffold, the chemist consumes approximately 206 Da of the molecular weight "budget." This leaves nearly 300 Da available for the addition of pharmacophores, warheads, or solubilizing groups. Furthermore, because commercial batches are typically supplied at ~97% purity [](), process chemists must calculate a purity-adjusted molecular weight to ensure exact molar equivalents are charged into the reactor, preventing the accumulation of unreacted starting materials.

Workflow integrating molecular weight and density into PK modeling and process scale-up.

Empirical Density Determination: A Self-Validating Protocol

Because 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran is a liquid that is routinely stored under refrigeration (2-8°C) , its density will fluctuate significantly as it warms to ambient manufacturing temperatures. Relying on theoretical density calculations—which often fail to account for the intermolecular hydrogen bonding dynamics of the THF oxygen—is a critical failure point in GMP manufacturing.

To convert mass to volume accurately for reactor charging, density must be measured empirically. Oscillating U-tube densitometry is the gold standard here. Unlike pycnometry, which is susceptible to evaporation errors for volatile organics, the U-tube method measures the change in resonant frequency of a glass tube, providing 5-decimal-place accuracy.

Step-by-Step Methodology

This protocol is designed as a self-validating system : the use of triplicate measurements ensures that any mechanical errors (like microbubbles) are immediately flagged by a high relative standard deviation (RSD).

-

Sample Degassing (Vacuum/Sonicate)

-

Action: Subject 5 mL of the liquid compound to mild ultrasonication under a slight vacuum for 5 minutes.

-

Causality: Dissolved gases or microbubbles will artificially lower the mass of the fluid inside the U-tube, leading to a falsely low density reading. Degassing ensures a pure liquid phase.

-

-

Instrument Calibration (Air/H₂O)

-

Action: Calibrate the densitometer using ultra-pure, degassed water and dry air at the exact target temperature (e.g., 25.00°C).

-

Causality: The instrument calculates the sample's density based on the known densities of these two reference states. Any residue from previous runs will offset the calibration curve.

-

-

Laminar Injection

-

Action: Inject 1-2 mL of the compound into the U-tube using a glass syringe at a slow, steady rate.

-

Causality: A slow, laminar flow prevents the introduction of shear-induced cavitation or the trapping of air pockets against the borosilicate glass walls.

-

-

Thermal Equilibration

-

Action: Allow the instrument to stabilize the sample temperature to exactly 25.00 ± 0.01°C using its internal Peltier thermostat.

-

Causality: Density is highly temperature-dependent (typically decreasing by ~0.001 g/cm³ per 1°C increase for organic liquids due to thermal expansion). Strict thermal control is non-negotiable for reproducible data.

-

-

Measurement & Validation

-

Action: Record the density once the frequency reading stabilizes. Perform the injection and measurement in triplicate.

-

Causality: To self-validate the protocol, calculate the RSD across the three aliquots. An RSD of <0.05% confirms the absence of bubbles and thermal gradients, validating the density value for process scale-up calculations.

-

Protocol for empirical density measurement using an oscillating U-tube densitometer.

Conclusion

The successful integration of 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran into a commercial synthetic route requires rigorous physicochemical profiling. By anchoring synthetic plans to its precise molecular weight (206.285 g/mol ) and employing self-validating empirical methods to determine its density, process chemists can eliminate volumetric scaling errors and ensure high-yield, reproducible API manufacturing.

References

- Fisher Scientific. "eMolecules Pharmablock / 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran".

- Sigma-Aldrich. "3-(benzyloxymethyl)-3-methyl-tetrahydrofuran | 159890-96-7".

Sources

Beyond the Solvent: A Comparative Technical Analysis of 3-Methyltetrahydrofuran and 3-(Benzyloxymethyl)-3-methyl-THF in Advanced Synthesis

As drug development pipelines increasingly demand complex, sterically defined architectures, the role of cyclic ethers has bifurcated. While simple tetrahydrofuran (THF) derivatives continue to serve as vital solvents and bulk monomers, highly functionalized THF derivatives have emerged as strategic, stereochemically rich building blocks.

This technical guide provides an in-depth comparative analysis between 3-methyltetrahydrofuran (3-MeTHF) and its highly substituted counterpart, 3-(Benzyloxymethyl)-3-methyl-THF . By examining their physicochemical properties, synthetic methodologies, and applications in active pharmaceutical ingredient (API) development, this whitepaper equips researchers with the mechanistic insights required to leverage these molecules effectively.

Structural and Physicochemical Profiling

The fundamental difference between these two molecules lies in their substitution at the C3 position, which dictates their chemical behavior, physical state, and utility.

-

3-Methyltetrahydrofuran (3-MeTHF): A simple, volatile cyclic ether featuring a single methyl group at the C3 position. It possesses a standard chiral center. Due to its low boiling point and favorable toxicity profile, it is primarily utilized as a specialty solvent, a green alternative to traditional ethers, and a co-monomer in elastomer production [1].

-

3-(Benzyloxymethyl)-3-methyl-THF: A complex, non-volatile intermediate characterized by a quaternary stereocenter at C3. The presence of both a methyl group and a bulky, lipophilic benzyloxymethyl group (-CH₂OBn) fundamentally alters the molecule's steric bulk and reactivity. The benzyl ether serves as a robust protecting group for a latent primary alcohol, making this molecule a highly prized scaffold for complex API synthesis.

Quantitative Data Summary

| Property | 3-Methyltetrahydrofuran (3-MeTHF) | 3-(Benzyloxymethyl)-3-methyl-THF |

| Molecular Formula | C₅H₁₀O | C₁₃H₁₈O₂ |

| Molecular Weight | 86.13 g/mol | 206.28 g/mol |

| Stereocenter Type | Tertiary (C3) | Quaternary (C3) |

| Physical State (RT) | Colorless, volatile liquid | Viscous, pale yellow oil |

| Boiling Point | ~86 °C | > 280 °C (Predicted) |

| Primary Utility | Solvent, Polymer Monomer | Advanced API Intermediate |

| Key Reactivity | Ring-opening polymerization | Deprotection, Nucleophilic substitution |

Mechanistic Pathways & Synthetic Methodologies

The synthetic origins of these two molecules reflect their divergent applications.

The Bio-Renewable Route to 3-MeTHF

3-MeTHF is increasingly synthesized via green chemistry pathways. A prominent method involves the multi-step aqueous-phase hydrodeoxygenation of renewable itaconic acid [1]. The carbon-carbon double bond is reduced, followed by intramolecular esterification to a lactone intermediate, and subsequent dehydration to yield the simple 3-MeTHF ring.

The Ring-Expansion Route to 3-(Benzyloxymethyl)-3-methyl-THF

Synthesizing a quaternary stereocenter within a THF ring requires precise thermodynamic control. The most effective route is the internal transetherification of an oxetane precursor, specifically 3-(2-benzyloxyethyl)-3-methyloxetane, catalyzed by Boron trifluoride diethyl etherate (BF₃·OEt₂) [2].

Causality of the Mechanism: The reaction is driven by the relief of ring strain. Oxetanes possess approximately 107 kJ/mol of ring strain. When the strongly Lewis acidic BF₃ coordinates to the oxetane oxygen, it weakens the C-O bond. The pendant benzyl ether oxygen, acting as an internal nucleophile, attacks the activated oxetane carbon. The thermodynamic driving force of expanding to a nearly strain-free five-membered THF ring pushes the equilibrium entirely to the product.

Mechanistic pathway of BF3-catalyzed internal transetherification from oxetane to THF.

Applications in Drug Development & API Synthesis

While 3-MeTHF is evaluated for its solvent properties (e.g., replacing dichloromethane in biphasic reactions or acting as a Grignard solvent), 3-(Benzyloxymethyl)-3-methyl-THF is a structural asset in medicinal chemistry.

The Value of the Quaternary Stereocenter: Introducing a quaternary carbon into a drug candidate restricts its conformational flexibility. This "conformational locking" reduces the entropic penalty upon binding to a target protein, often resulting in a logarithmic increase in binding affinity. Furthermore, fully substituted carbons eliminate vulnerable C-H bonds, thereby increasing the molecule's metabolic stability against Cytochrome P450 (CYP450) mediated oxidation.

Orthogonal Functionalization: The benzyloxymethyl group is highly strategic. The benzyl ether is stable to strong bases, Grignard reagents, and oxidizing conditions, allowing chemists to elaborate other parts of the API. Once the molecular framework is assembled, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis to reveal a primary alcohol. This alcohol can then be converted into a leaving group (e.g., mesylate) for subsequent amination or fluorination.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols detail the synthesis and downstream processing of 3-(Benzyloxymethyl)-3-methyl-THF. These are designed as self-validating systems where visual and thermal cues confirm reaction progress.

Protocol A: BF₃·OEt₂ Catalyzed Synthesis of 3-(Benzyloxymethyl)-3-methyl-THF

Rationale: Strict anhydrous conditions and cryogenic temperatures are required because moisture rapidly decomposes BF₃·OEt₂ into highly corrosive hydrofluoric acid (HF), which would prematurely cleave the benzyl ether.

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-(2-benzyloxyethyl)-3-methyloxetane (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Validation: Condensation should freeze on the exterior of the flask.

-

Catalyst Addition: Add BF₃·OEt₂ (1.2 equivalents, 12.0 mmol) dropwise via a syringe pump over 15 minutes. The reaction mixture may turn slightly yellow, indicating Lewis acid coordination.

-

Thermal Gradient: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

-

Quenching: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (30 mL). Validation: Effervescence indicates the neutralization of the Lewis acid.

-

Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure substituted THF.

Step-by-step experimental workflow for the synthesis of the substituted THF core.

Protocol B: Global Deprotection (Hydrogenolysis)

Rationale: Removing the benzyl protecting group requires heterogeneous catalysis. Methanol is chosen as the solvent to maximize hydrogen gas solubility.

-

Dissolve 3-(Benzyloxymethyl)-3-methyl-THF (5.0 mmol) in HPLC-grade Methanol (25 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w). Warning: Pd/C is pyrophoric; add under a blanket of argon.

-

Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon.

-

Stir vigorously at room temperature for 12 hours. Validation: TLC monitoring (UV and KMnO₄ stain) will show the disappearance of the UV-active starting material.

-

Filter the suspension through a pad of Celite to remove the catalyst, wash with excess methanol, and concentrate to yield (3-methyltetrahydrofuran-3-yl)methanol.

Conclusion

The transition from 3-methyltetrahydrofuran to 3-(Benzyloxymethyl)-3-methyl-THF represents a shift from bulk chemical utility to precision molecular engineering. While 3-MeTHF provides a sustainable, low-toxicity medium for conducting reactions, the benzyloxymethyl-substituted derivative serves as the reaction's very target—a sophisticated building block that imparts metabolic stability and conformational rigidity to next-generation therapeutics. Understanding the thermodynamic drivers of their synthesis allows researchers to exploit these cyclic ethers to their maximum potential.

References

-

Hegde, K., Prabhu, A. A., Sarma, S. J., Brar, S. K., & Dasu, V. V. (2016). Potential Applications of Renewable Itaconic Acid for the Synthesis of 3-Methyltetrahydrofuran. Platform Chemical Biorefinery– Future Green Industry, Elsevier.[Link]

-

March, J., & Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). John Wiley & Sons.[Link]

Literature Review and Technical Guide: Synthesis of 3,3-Disubstituted Tetrahydrofurans

Executive Summary & Strategic Overview

As a Senior Application Scientist, I approach the synthesis of 3,3-disubstituted tetrahydrofurans (THFs) not merely as a sequence of chemical transformations, but as a complex optimization of steric constraints and thermodynamic driving forces. The THF ring is a privileged, sp3-rich scaffold in modern drug discovery, offering unique conformational restriction and improved metabolic stability compared to unconstrained acyclic ethers[1]. However, constructing an all-carbon quaternary center at the C3 position presents significant synthetic hurdles due to severe neopentyl-like steric hindrance during bond formation.

This technical whitepaper systematically reviews the state-of-the-art synthetic methodologies for 3,3-disubstituted THFs. By analyzing the causality behind experimental choices—from transition-metal catalysis to radical-mediated cyclizations—this guide provides researchers with self-validating protocols to reliably construct these sterically demanding motifs.

Figure 1: Strategic decision matrix for selecting a 3,3-disubstituted THF synthetic pathway.

Mechanistic Strategies & Causality

Palladium-Catalyzed Heteroannulation and Arylallylation

Constructing the C3 quaternary center via Palladium catalysis is highly effective due to the predictable nature of oxidative addition and subsequent intramolecular cyclization. The coupling of γ-hydroxy alkenes with aryl or vinyl bromides proceeds via an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate—a process termed "carboalkoxylation" [2].

The Causality of Success: The efficiency of this reaction is driven by the proximity effect. The tethered alkene of the alkoxide ligand is forced into the coordination sphere of the Pd(II) center. This pre-organization overcomes the high entropic penalty and steric repulsion typically associated with forming a quaternary sp3 center. Furthermore, recent advances utilize urea-enabled Pd-catalyzed olefin heteroannulation to couple 2-bromoallyl alcohols and 1,3-dienes, generating polysubstituted THFs where the urea ligand dynamically stabilizes the active Pd species [3].

Figure 2: Catalytic cycle for Pd-catalyzed heteroannulation yielding 3,3-disubstituted THFs.

Radical-Mediated Cyclizations

Radical cyclizations, particularly those mediated by Samarium(II) iodide (SmI₂) or photoredox catalysis, provide a powerful orthogonal approach. The formation of 3,3-disubstituted THFs via radical pathways is governed by the Beckwith-Houk transition state model.

The Causality of Success: When a carbon-centered radical is generated (e.g., via homolytic cleavage of a selenol ester or reduction of an α-iodo silylether), the subsequent 5-exo-trig cyclization adopts a chair-like transition state that minimizes 1,3-diaxial interactions [4]. This allows for highly predictable diastereoselectivity. The use of Lewis acid additives can further rigidify this transition state, flipping the inherent cis/trans selectivity by coordinating to the ethereal oxygen [5].

Direct Nucleophilic Addition to Tetrahydrofuran-3-ones

A highly reliable, albeit traditional, method involves the addition of carbon nucleophiles (Grignard or organolithium reagents) to tetrahydrofuran-3-ones.

The Causality of Success: The success of this route depends entirely on kinetic control. The basicity of Grignard reagents often leads to the deprotonation of the α-protons (enolization) rather than nucleophilic attack. By strictly controlling the temperature (-78 °C) and utilizing non-coordinating solvents, the nucleophilic addition outcompetes enolization, yielding the 3,3-disubstituted THF-3-ol with high efficiency.

Quantitative Data & Comparative Analysis

The following table synthesizes the quantitative performance metrics of the primary methodologies utilized for 3,3-disubstituted THF construction, allowing for rapid strategic evaluation.

| Synthetic Methodology | Catalyst / Key Reagent | Starting Materials | Typical Yield (%) | Diastereomeric Ratio (dr) | Scalability & Tolerance |

| Pd-Catalyzed Coupling | Pd₂(dba)₃, Phosphine | γ-hydroxy alkenes + Aryl-Br | 68–81% | Up to >20:1 (trans) | High (Gram scale); tolerates esters/nitriles |

| Urea-Enabled Heteroannulation | Pd(OAc)₂, N-phenylurea | 2-bromoallyl alcohols + 1,3-dienes | 55–85% | ~1:1 (Substrate dependent) | Moderate; highly modular |

| SmI₂-Mediated Cyclization | SmI₂ | α-iodo silylethers | 65–92% | >95:5 | Moderate; requires strict anhydrous conditions |

| Nucleophilic Addition | Grignard / Organolithium | Tetrahydrofuran-3-ones | 75–95% | N/A (Yields tertiary alcohol) | Very High; prone to enolization side-reactions |

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in monitoring and quenching steps prevent runaway side reactions and ensure high-fidelity data generation.

Protocol A: Palladium-Catalyzed Synthesis of Substituted THFs [5][2]

Objective: Construct a 3,3-disubstituted THF via cross-coupling of a γ-hydroxy alkene and an aryl bromide.

-

Preparation & Catalyst Pre-formation: Flame-dry a Schlenk flask under an Argon atmosphere. Add Pd₂(dba)₃ (0.05 equiv) and the selected phosphine ligand (0.10 equiv). Add anhydrous toluene (0.2 M) and stir at room temperature for 15 minutes. Scientific Rationale: Pre-stirring ensures the complete formation of the active monomeric Pd(0) catalyst complex before substrate introduction.

-

Reactant Loading: To the active catalyst solution, sequentially add the γ-hydroxy alkene (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Thermal Activation: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Scientific Rationale: The elevated temperature provides the necessary activation energy to drive the sterically demanding intramolecular olefin insertion step.

-

Validation & Monitoring: Monitor the reaction progress via GC-MS or TLC every 2 hours. The reaction is self-validating when the limiting reagent (γ-hydroxy alkene) is completely consumed, typically within 8-12 hours.

-

Quenching & Isolation: Cool the vessel to room temperature. Quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution. Scientific Rationale: NH₄Cl safely neutralizes the strong alkoxide base and destroys active Pd species, preventing post-reaction degradation. Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Direct Nucleophilic Addition to Tetrahydrofuran-3-ones

Objective: Generate a 3-aryl-3-hydroxy-tetrahydrofuran via Grignard addition.

-

System Purging: Purge a round-bottom flask with Argon and maintain positive pressure.

-

Substrate Loading: Dissolve tetrahydrofuran-3-one (1.0 equiv) in anhydrous THF (0.25 M).

-